molecular formula C24H28N8O3S B2867460 8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 674307-06-3

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2867460
CAS No.: 674307-06-3
M. Wt: 508.6
InChI Key: YFOITGRCNDPROE-UHFFFAOYSA-N
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Description

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a purine core substituted with various functional groups

Scientific Research Applications

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

As with any compound, the safety and hazards would depend on its specific properties. Some piperazine derivatives are known to be psychoactive substances used illegally for recreational purposes . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

Future research could focus on elucidating the specific properties and potential applications of this compound. Given the wide range of activities exhibited by piperazine derivatives, this compound could potentially have interesting biological effects .

Preparation Methods

The synthesis of 8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds include other purine derivatives with piperazine and pyrimidinylsulfanylpropyl groups. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of 8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of substituents, which can result in distinct biological activities and chemical properties .

Properties

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N8O3S/c1-29-20-19(21(33)28-24(29)34)32(11-4-16-36-22-25-9-3-10-26-22)23(27-20)31-14-12-30(13-15-31)17-5-7-18(35-2)8-6-17/h3,5-10H,4,11-16H2,1-2H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOITGRCNDPROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCCSC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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